Ethyl 2-(benzofuran-3-yl)-2-oxoacetate

Beschreibung

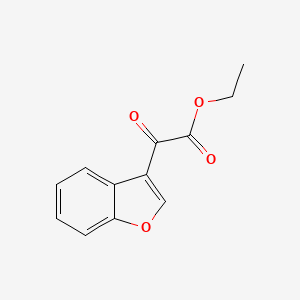

Ethyl 2-(benzofuran-3-yl)-2-oxoacetate is an α-ketoester derivative characterized by a benzofuran core linked to an oxoacetate group. Its structural features, including the electron-rich benzofuran ring and the electrophilic α-ketoester moiety, make it a candidate for further functionalization in drug discovery.

Eigenschaften

Molekularformel |

C12H10O4 |

|---|---|

Molekulargewicht |

218.20 g/mol |

IUPAC-Name |

ethyl 2-(1-benzofuran-3-yl)-2-oxoacetate |

InChI |

InChI=1S/C12H10O4/c1-2-15-12(14)11(13)9-7-16-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |

InChI-Schlüssel |

WHUYLQWBMYFFLT-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(=O)C1=COC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzofuran-3-yl)-2-oxoacetate typically involves the reaction of benzofuran derivatives with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(benzofuran-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include substituted benzofuran derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 2-(benzofuran-3-yl)-2-oxoacetate features an ethyl ester functional group attached to a benzofuran moiety. Its molecular formula is , indicating the presence of carbon, hydrogen, and oxygen atoms. The unique structure contributes to its biological activity and reactivity in various chemical reactions.

Chemistry

In the field of organic chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules. Its ability to undergo various chemical transformations makes it suitable for creating derivatives with enhanced properties. For instance, it can be involved in reactions such as esterification and condensation, facilitating the development of new compounds with potential applications in drug discovery.

Biology

The compound has been studied for its bioactive properties, particularly in the context of antimicrobial and anticancer activities. Research indicates that benzofuran derivatives exhibit significant biological activities, including:

- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that derivatives of benzofuran exhibited minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL against these pathogens .

- Anticancer Potential : The compound has been investigated for its potential in cancer therapy. Studies have shown that related benzofuran compounds can inhibit cancer cell proliferation in various lines, including hepatocellular carcinoma (HePG2) and breast cancer (MCF-7). The mechanisms often involve the modulation of signaling pathways linked to cell growth and apoptosis .

Antimicrobial Activity Study

A research team synthesized a series of benzofuran derivatives, including this compound, and evaluated their antimicrobial properties. The results indicated that compounds with hydroxyl substitutions at specific positions on the benzofuran structure exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in improving efficacy .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.78 | S. aureus |

| Compound B | 6.25 | E. coli |

| This compound | 3.12 | P. aeruginosa |

Anticancer Activity Assessment

In another study focusing on anticancer properties, this compound was tested against multiple cancer cell lines. The findings revealed that certain derivatives showed IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating promising potential for further development as anticancer agents.

| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| HePG2 | 11 | Doxorubicin | 4.17 |

| MCF-7 | 17 | Doxorubicin | 8.87 |

Industrial Applications

Beyond laboratory research, this compound is also being explored for its potential use in pharmaceuticals and agrochemicals. Its unique chemical properties make it a candidate for developing new therapeutic agents or crop protection products.

Wirkmechanismus

The mechanism of action of Ethyl 2-(benzofuran-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-tumor activity may be attributed to the inhibition of cell proliferation pathways, while its antibacterial activity could result from disrupting bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Benzofuran vs.

- Chlorinated Derivatives : Chlorine substituents (e.g., in indole or phenyl analogs) increase molecular weight and lipophilicity, which may improve membrane permeability but also toxicity profiles.

Structural-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Chloro or nitro substituents (e.g., in indole analogs) enhance electrophilicity at the α-keto position, facilitating nucleophilic attacks in further reactions.

Q & A

Q. What computational methods predict the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.